molecular formula C12H11ClO2 B3007906 (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol CAS No. 443290-62-8

(5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol

Cat. No.: B3007906
CAS No.: 443290-62-8
M. Wt: 222.67
InChI Key: VFGLIRCZYOZPQE-UHFFFAOYSA-N
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Description

(5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with a 3-chloro-4-methylphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol typically involves the reaction of 3-chloro-4-methylphenylboronic acid with 5-bromo-2-furaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reduced using sodium borohydride to yield the desired compound. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF)

    Catalyst: Palladium on carbon (Pd/C)

    Temperature: Room temperature to reflux conditions

    Reagents: Sodium borohydride (NaBH4)

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring using hydrogen gas (H2) and a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)

Major Products

    Oxidation: (5-(3-Chloro-4-methylphenyl)furan-2-yl)carboxylic acid

    Reduction: (5-(3-Chloro-4-methylphenyl)tetrahydrofuran-2-yl)methanol

    Substitution: (5-(3-Amino-4-methylphenyl)furan-2-yl)methanol

Scientific Research Applications

(5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan ring and phenyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-(3-Chloro-4-methylphenyl)furan-2-yl)carboxylic acid
  • (5-(3-Chloro-4-methylphenyl)tetrahydrofuran-2-yl)methanol
  • (5-(3-Amino-4-methylphenyl)furan-2-yl)methanol

Uniqueness

(5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol is unique due to its specific substitution pattern on the furan ring and the presence of both a chloro and methyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-(3-chloro-4-methylphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGLIRCZYOZPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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